3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine
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Overview
Description
3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine is a heterocyclic compound that features a naphthyridine core substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine and 2-fluorobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under reflux conditions to yield the desired naphthyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: Formation of naphthyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azido-substituted derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a fluorescent probe.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine involves its interaction with molecular targets such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl-1,8-naphthyridin-2-amine: Similar structure but lacks the 3-position substitution.
3-(2-Chlorophenyl)-1,8-naphthyridin-2-amine: Chlorine substitution instead of fluorine.
3-(2-Methylphenyl)-1,8-naphthyridin-2-amine: Methyl substitution instead of fluorine.
Uniqueness
3-(2-Fluorophenyl)-1,8-naphthyridin-2-amine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it suitable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H10FN3 |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H10FN3/c15-12-6-2-1-5-10(12)11-8-9-4-3-7-17-14(9)18-13(11)16/h1-8H,(H2,16,17,18) |
InChI Key |
BACHOKKEFVRVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C3C(=C2)C=CC=N3)N)F |
Origin of Product |
United States |
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